7-Methoxy-4-nitro-1-benzothiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88791-13-3 |
|---|---|
Molecular Formula |
C9H7NO3S |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
7-methoxy-4-nitro-1-benzothiophene |
InChI |
InChI=1S/C9H7NO3S/c1-13-8-3-2-7(10(11)12)6-4-5-14-9(6)8/h2-5H,1H3 |
InChI Key |
JLARLYIYTTWYSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methoxy 4 Nitro 1 Benzothiophene and Analogous Systems
Retrosynthetic Dissection of the 7-Methoxy-4-nitro-1-benzothiophene Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily accessible precursors. For the this compound core, two primary bond disconnections are considered the most strategically sound:
Disconnection of the C(7a)-S bond and the C(3)-C(3a) bond (Path A): This approach is one of the most common strategies for benzothiophene (B83047) synthesis. It simplifies the target molecule to a suitably substituted benzene (B151609) ring containing a sulfur-based nucleophile (a thiophenol) and a two-carbon electrophilic synthon. For the target molecule, this would lead to a precursor like 2-mercapto-3-methoxy-6-nitrobenzaldehyde or a related ketone, which would then be cyclized with a reagent that provides the remaining two carbons of the thiophene (B33073) ring.
Disconnection of the C(3a)-S bond (Path B): This powerful and widely used strategy leads to an ortho-functionalized thioether precursor, typically a 2-alkynylthioanisole derivative. This precursor already contains all the necessary atoms for the bicyclic system, and the synthesis is completed via an intramolecular cyclization reaction. This is often the preferred route as it allows for the late-stage formation of the heterocyclic ring under various conditions.
Synthesis and Strategic Functionalization of Key Precursors
The successful synthesis of this compound hinges on the efficient preparation of key intermediates identified through retrosynthetic analysis. The primary challenge lies in the regioselective introduction of the methoxy (B1213986), nitro, and sulfur-containing functional groups onto the benzene ring.
One common starting material is 3-methoxyaniline. The synthesis of a key precursor, such as a 2-halo-3-methoxy-6-nitroaniline derivative, would involve a sequence of electrophilic aromatic substitution reactions. The directing effects of the substituents are crucial: the methoxy group is ortho-, para-directing, while the amino group is also a strong ortho-, para-director. Nitration of 3-methoxyaniline would likely lead to a mixture of isomers. Therefore, protecting the aniline, for example as an acetanilide, is a common strategy to moderate its activating effect and direct substitution.
A plausible synthetic route to a key 2-alkynylthioanisole precursor could involve:
Nitration: Nitration of a protected 3-methoxyaniline. The conditions must be carefully controlled to achieve the desired regioselectivity for the introduction of the nitro group at the C6 position (ortho to the methoxy group and meta to the protected amino group).
Halogenation: Introduction of a halogen (e.g., iodine or bromine) at the C2 position. This is typically achieved via electrophilic halogenation.
Introduction of the Thioether: The amino group can be converted to a thioether via a Sandmeyer-type reaction or other diazotization-displacement sequences.
Alkynylation: A palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, between the 2-halo-thioanisole derivative and a suitable terminal alkyne introduces the final piece required for cyclization.
Alternatively, functionalization can occur on a pre-formed benzothiophene ring system. For instance, 7-methoxybenzothiophene could be subjected to nitration. The methoxy group at C7 would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Nitration would likely occur at the C6 position, but the formation of the desired 4-nitro isomer can be challenging and often results in mixtures of products. researchgate.netscispace.com
Direct Synthetic Approaches to the Benzothiophene Ring System
The construction of the benzothiophene ring is the key step in the synthesis. Intramolecular cyclization reactions of appropriately substituted benzene precursors are the most common and versatile methods.
These reactions involve the formation of a new C-S or C-C bond to close the thiophene ring onto the existing benzene ring. The choice of cyclization strategy depends on the nature of the precursor and the desired substitution pattern.
Electrophilic cyclization is a widely employed method for synthesizing benzothiophenes, particularly from 2-alkynylthioanisole precursors. researchgate.net This strategy involves the activation of the alkyne moiety by an electrophile, followed by an intramolecular nucleophilic attack by the sulfur atom. A variety of electrophiles can be used, which often results in the incorporation of the electrophile at the C3 position of the benzothiophene ring. nih.govrsc.org
The general mechanism involves the formation of a vinyl cation or a cyclic intermediate (e.g., a thiirenium ion), which is then attacked by the tethered thioether. A final dealkylation step, often the loss of a methyl group from the sulfur, yields the aromatic benzothiophene. Common electrophilic reagents include molecular halogens (I₂, Br₂), N-halosuccinimides (NBS, NIS), and sources of electrophilic sulfur. nih.govorganic-chemistry.org
Table 1: Selected Electrophilic Cyclization Reagents for Benzothiophene Synthesis
| Reagent/Catalyst | Precursor Type | Typical Conditions | Notes |
| I₂ or ICl | 2-Alkynylthioanisole | CH₂Cl₂ or CH₃CN, room temp. | Results in 3-iodo-benzothiophenes. nih.govrsc.org |
| NBS or Br₂ | 2-Alkynylthioanisole | CH₂Cl₂, room temp. | Results in 3-bromo-benzothiophenes. nih.govrsc.org |
| Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2-Alkynylthioanisole | CH₂Cl₂, room temp. | Introduces a thiomethyl group at the C3 position. nih.govorganic-chemistry.org |
| Gold(I) catalysts | ortho-Alkynylaryl thioether | Organic solvent, mild heat | Gold acts as a potent π-acid to activate the alkyne. |
Transition metal catalysis offers a powerful and versatile platform for the synthesis of benzothiophenes, often with high efficiency and functional group tolerance. rsc.orgmdpi.com Palladium, copper, and rhodium are among the most commonly used metals for these transformations. du.edunih.gov
Palladium-Catalyzed Reactions: Palladium catalysis is particularly prominent in this area. rsc.orgresearchgate.net Several distinct strategies exist:
Intramolecular C-H Arylthiolation: This modern approach involves the palladium-catalyzed coupling of a C-H bond on the benzene ring with the sulfur atom of a tethered group. nih.gov For example, enethiolate salts can undergo intramolecular C-H functionalization to yield highly substituted benzothiophenes. nih.gov
Oxidative Cyclization/Carbonylation: 2-(Methylthio)phenylacetylenes can be converted into benzothiophene-3-carboxylic esters in a palladium-catalyzed process using carbon monoxide and an alcohol. nih.gov
Cleavage of C-S and C-H Bonds: Some methods allow for the synthesis of dibenzothiophene derivatives via the palladium-catalyzed cleavage and coupling of C-S and C-H bonds, avoiding the need for pre-functionalized starting materials or external oxidants. nih.govrsc.org
Copper-Catalyzed Reactions: Copper catalysts are often used for intramolecular C-S bond formation, particularly in Ullmann-type coupling reactions between an aryl halide and a tethered thiol or sulfide.
Table 2: Examples of Transition Metal-Catalyzed Benzothiophene Syntheses
| Catalyst System | Reaction Type | Precursor Example | Key Features |
| Pd(OAc)₂ / Cu(OAc)₂ | Intramolecular Oxidative C-H Arylthiolation | Enethiolate salts of α-aryl-β-mercaptoacrylates | High efficiency for multisubstituted benzothiophenes. nih.gov |
| PdI₂ / KI | Oxidative Heterocyclization-Alkoxycarbonylation | 2-(Methylthio)phenylacetylene | One-pot synthesis of benzothiophene-3-carboxylates using CO. nih.gov |
| Pd(OAc)₂ | C-H / C-S Coupling | Diaryl sulfide | No external oxidant required; forms dibenzothiophenes. rsc.org |
| Gold Catalysts | Carbothiolation of Alkynes | α-Alkoxy alkyl ortho-alkynyl phenyl sulfides | Atom-economic synthesis of 2,3-disubstituted benzothiophenes. |
Radical cyclizations provide an alternative pathway to benzothiophenes, often proceeding under mild conditions and complementing traditional ionic pathways. researchgate.net These reactions typically involve the generation of a radical species that initiates an intramolecular cyclization cascade.
A key strategy involves the radical cyclization of 2-alkynylthioanisoles. rsc.org A radical initiator, such as AIBN (azobisisobutyronitrile), or photochemical methods can trigger the reaction. A particularly relevant method for the synthesis of the target molecule is the K₂S₂O₈-mediated radical cyclization of 2-alkynylthioanisoles in the presence of a nitro source, which provides a direct route to 3-nitrobenzothiophenes. nih.gov This approach is significant as it avoids the often harsh conditions and poor regioselectivity associated with direct nitration of the benzothiophene ring. nih.gov The proposed mechanism involves the formation of a methyl radical, which is then trapped, leading to the generation of a vinyl radical on the alkyne. This vinyl radical undergoes a 5-exo-dig cyclization onto the sulfur atom, followed by demethylation to afford the final product. nih.gov
Visible-light-promoted methods have also emerged as a green and efficient way to synthesize benzothiophenes. nih.gov For example, the intermolecular radical cyclization of disulfides and alkynes can be achieved using blue LED irradiation without the need for transition-metal catalysts. nih.govrsc.org
Table 3: Radical-Promoted Cyclization Approaches to Benzothiophenes
| Reagent/Condition | Reaction Type | Precursor Example | Product Type |
| K₂S₂O₈ / NaNO₂ | Radical Nitration/Cyclization | 2-Alkynylthioanisole | 3-Nitrobenzothiophene nih.gov |
| AIBN / NaCNBH₃ | Aryl Radical Cyclization | Aryl bromide with alkenyl sulfide side chain | 3-Cyanobenzothiophene rsc.org |
| Visible Light (Blue LED) | Intermolecular Radical Cyclization | Diaryl disulfide and an alkyne | 2,3-Disubstituted benzothiophene nih.govrsc.org |
| Di-tert-butyl peroxide (DTBP) | Oxidative Coupling | Aryl(arylethynyl)phosphine oxide and toluene | 2-Benzyl-3-arylbenzophosphole oxide (analogous system) rsc.org |
Intramolecular Cyclization Reactions for Benzothiophene Formation
Base-Catalyzed Annulation Pathways
Base-catalyzed annulation reactions are a common and effective method for the construction of the benzothiophene skeleton. These reactions typically involve the cyclization of a suitably substituted benzene derivative bearing a sulfur-containing side chain.
One plausible approach for the synthesis of a 7-methoxy-1-benzothiophene precursor involves the reaction of a (2-substituted-phenyl)thioacetic acid derivative. For instance, the cyclization of a substituted (2-mercaptophenyl)acetic acid can be facilitated by a base. In the context of preparing a 7-methoxy substituted benzothiophene, a key starting material would be a derivative of 3-methoxythiophenol.
A general representation of a base-catalyzed cyclization to form a benzothiophene ring is depicted in the following reaction scheme:
Table 1: Key Intermediates in Base-Catalyzed Annulation
| Starting Material | Intermediate | Product |
| Substituted Thiophenol | Substituted (2-mercaptophenyl)acetic acid derivative | Substituted Benzothiophene |
| 3-Methoxythiophenol | (2-Mercapto-3-methoxyphenyl)acetic acid | 7-Methoxy-1-benzothiophene |
The reaction proceeds through the deprotonation of the thiol group by a base, followed by an intramolecular nucleophilic attack of the resulting thiolate on the carbon atom of the side chain, leading to the closure of the thiophene ring. The choice of base and reaction conditions is crucial for the efficiency of the cyclization.
Regioselective Introduction of Methoxy and Nitro Functionalities
The precise placement of the methoxy and nitro groups on the benzothiophene ring is critical for the synthesis of this compound. This can be achieved either by starting with a pre-functionalized benzene ring that is then cyclized to form the benzothiophene, or by functionalizing the benzothiophene core in a regioselective manner.
Selective Nitration of Methoxy-Substituted Benzothiophenes
The introduction of a nitro group onto a methoxy-substituted benzothiophene is typically achieved through electrophilic aromatic substitution. The directing effect of the methoxy group plays a pivotal role in determining the position of nitration. A methoxy group is a strong activating group and an ortho, para-director. In the case of 7-methoxy-1-benzothiophene, the positions ortho to the methoxy group are the 6- and 8- (if available) positions, and the para position is the 5-position. However, the electronic properties of the fused thiophene ring also influence the regioselectivity of the reaction.
Nitration of 7-hydroxy-4-methylcoumarin, a related heterocyclic system with a hydroxyl group at the 7-position, using a mixture of concentrated nitric acid and sulfuric acid has been shown to yield a mixture of 6-nitro and 8-nitro derivatives scispace.com. This suggests that direct nitration of 7-methoxy-1-benzothiophene could also lead to a mixture of isomers, primarily at the positions activated by the methoxy group.
To achieve nitration at the 4-position, it is often necessary to employ specific nitrating agents or to have other directing groups present on the ring that favor substitution at this position. Without such directing influences, the formation of the 4-nitro isomer might be a minor product, necessitating advanced purification techniques to isolate it from other isomers.
Table 2: Potential Isomeric Products of Nitration of 7-Methoxy-1-benzothiophene
| Reagents | Possible Products |
| HNO₃ / H₂SO₄ | 7-Methoxy-6-nitro-1-benzothiophene |
| 7-Methoxy-5-nitro-1-benzothiophene | |
| This compound |
Methods for Methoxy Group Incorporation
The methoxy group can be introduced at the 7-position of the benzothiophene ring system through several methods. A common strategy is to start with a commercially available or readily synthesized methoxy-substituted benzene derivative as the precursor for the benzothiophene synthesis. For example, 3-methoxyaniline or 3-methoxyphenol can be converted to 3-methoxythiophenol, which can then be used in a base-catalyzed annulation reaction as described in section 2.3.1.4.
Alternatively, if a benzothiophene with a hydroxyl group at the 7-position is available, the methoxy group can be introduced by Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with a methylating agent such as methyl iodide or dimethyl sulfate.
Controlling Substituent Placement during Benzothiophene Construction
The most effective strategy for ensuring the correct placement of the methoxy group at the 7-position is to begin the synthesis with a benzene derivative that already contains the methoxy group at the desired position relative to the groups that will form the fused thiophene ring. For the synthesis of 7-methoxy-1-benzothiophene, a 1,2,3-trisubstituted benzene ring would be an ideal starting point, where one substituent is the methoxy group, and the other two are the precursors for the thiophene ring.
For example, starting with 3-methoxythiophenol and reacting it with a suitable two-carbon synthon that can undergo cyclization would lead to the formation of 7-methoxy-1-benzothiophene. This approach provides excellent control over the regiochemistry of the methoxy group.
Advanced Purification and Isolation Techniques for Substituted Benzothiophenes
The purification of substituted benzothiophenes, particularly when a mixture of isomers is formed, requires advanced separation techniques. The isolation of this compound from its potential isomers, such as the 6-nitro and 5-nitro derivatives, can be challenging due to their similar physical properties.
Fractional Crystallization: This technique can be employed to separate isomers if they have sufficiently different solubilities in a particular solvent. The process involves dissolving the mixture of isomers in a hot solvent and then allowing the solution to cool slowly. The isomer with the lower solubility will crystallize out first, allowing for its separation by filtration. The process may need to be repeated multiple times to achieve high purity. For nitroaromatic compounds, specific crystallization methods using nitric acid have been reported, which could be adapted for the purification of nitro-substituted benzothiophenes wikipedia.orgacs.org.
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a highly effective method for separating isomers with very similar polarities. The choice of the stationary phase (the column) and the mobile phase (the solvent system) is critical for achieving good separation. For aromatic isomers, reversed-phase columns (such as C18) are often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol khanacademy.orgresearchgate.net. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. By carefully optimizing the HPLC conditions, it is possible to isolate the desired this compound in high purity.
Table 3: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Fractional Crystallization | Difference in solubility | Scalable, cost-effective | May not be effective for isomers with similar solubilities, can be labor-intensive |
| Preparative HPLC | Differential partitioning between stationary and mobile phases | High resolution, effective for separating closely related isomers | More expensive, limited sample capacity per run |
The successful synthesis and isolation of this compound, therefore, rely on a combination of regioselective synthetic strategies and advanced purification methods to ensure the final product is obtained with the desired structure and high purity.
Chemical Reactivity and Transformative Chemistry of 7 Methoxy 4 Nitro 1 Benzothiophene
Aromatic Electrophilic Substitution Reactions of the Benzothiophene (B83047) Nucleus
Aromatic electrophilic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of these reactions on substituted benzophenes is dictated by the electronic nature of the existing substituents. masterorganicchemistry.com
The regioselectivity of electrophilic aromatic substitution on the 7-Methoxy-4-nitro-1-benzothiophene ring is governed by the interplay of the directing effects of the methoxy (B1213986) and nitro groups. The methoxy group (-OCH₃) at the 7-position is an activating, ortho, para-director due to its ability to donate electron density to the ring through resonance. masterorganicchemistry.com Conversely, the nitro group (-NO₂) at the 4-position is a deactivating, meta-director, withdrawing electron density from the ring. masterorganicchemistry.comlibretexts.org
In cases of disubstituted benzenes, the more strongly activating group typically controls the position of further substitution. masterorganicchemistry.com Therefore, the methoxy group is expected to direct incoming electrophiles to the positions ortho and para to it. The positions on the benzothiophene ring relative to the methoxy group are C-6 (ortho) and C-5 (meta). The nitro group at C-4 would direct incoming electrophiles to the positions meta to it, which are C-5 and C-3. The confluence of these directing effects suggests that electrophilic attack is most likely to occur at the C-5 and C-6 positions. The steric hindrance from the adjacent thiophene (B33073) ring might also influence the final product distribution.
The mechanism of electrophilic aromatic substitution generally proceeds through a two-step process: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (the Wheland intermediate or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is the formation of this carbocation. masterorganicchemistry.com
For this compound, the stability of the possible Wheland intermediates will determine the preferred pathway of electrophilic attack. Attack at the C-6 position would generate a carbocation that can be stabilized by resonance involving the lone pairs of the methoxy group. Conversely, attack at a position ortho or para to the nitro group would lead to a highly destabilized intermediate where a positive charge is placed adjacent to the electron-withdrawing nitro group. libretexts.org Therefore, the pathway leading to substitution at the C-6 position is mechanistically favored.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. nih.gov This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com
In the case of this compound, the nitro group at the 4-position strongly activates the ring towards nucleophilic attack. If a suitable leaving group were present at the C-5 or C-7 position, SNAr could occur. For instance, if a halogen were at the C-5 position, a nucleophile could displace it, with the negative charge of the intermediate Meisenheimer complex being stabilized by the nitro group.
Computational studies on related nitro-substituted thiophenes have shown that SNAr reactions proceed via a stepwise mechanism involving the initial addition of the nucleophile to form a zwitterionic intermediate, followed by the elimination of the leaving group. nih.gov
Reduction Chemistry of the Nitro Group
The reduction of aromatic nitro compounds is a crucial transformation in organic synthesis, providing access to primary amines which are versatile synthetic intermediates. wikipedia.orgpsu.edu
The nitro group of this compound can be selectively reduced to an amino group to furnish 7-Methoxy-1-benzothiophen-4-amine. A variety of reagents can be employed for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. commonorganicchemistry.com Metal-based reductions, such as with iron in acidic media or tin(II) chloride, are also widely used and offer good chemoselectivity. wikipedia.orgcommonorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of other functional groups or the benzothiophene ring itself.
Table 1: Common Reagents for the Selective Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Notes |
|---|---|---|
| H₂/Pd/C | Catalytic hydrogenation | Highly efficient, but may also reduce other functional groups. commonorganicchemistry.com |
| Fe/HCl or Fe/AcOH | Acidic conditions | Mild and selective for the nitro group. commonorganicchemistry.com |
| SnCl₂/HCl | Acidic conditions | A classic and reliable method for nitro group reduction. commonorganicchemistry.com |
| Na₂S₂O₄ | Aqueous solution | Sodium hydrosulfite is a mild reducing agent. wikipedia.org |
The reduction of the nitro group can also be controlled to yield intermediate oxidation states, such as hydroxylamines or azo compounds. wikipedia.org For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org The reaction of aromatic nitro compounds with an excess of zinc metal can result in the formation of hydrazo derivatives, which can be further oxidized to azo compounds. wikipedia.org
Furthermore, the resulting amino-benzothiophene can undergo a variety of subsequent transformations. For example, it can be diazotized and then subjected to Sandmeyer-type reactions to introduce a wide range of functional groups, or it can be acylated to form amides.
Table 2: Potential Products from the Reduction and Transformation of this compound
| Starting Material | Reagents/Conditions | Product |
|---|---|---|
| This compound | H₂/Pd/C or Fe/HCl | 7-Methoxy-1-benzothiophen-4-amine |
| This compound | Zn/NH₄Cl | N-(7-Methoxy-1-benzothiophen-4-yl)hydroxylamine |
| This compound | Zn (excess) | 1,2-Bis(7-methoxy-1-benzothiophen-4-yl)hydrazine |
| 7-Methoxy-1-benzothiophen-4-amine | NaNO₂, HCl then CuX | 4-X-7-Methoxy-1-benzothiophene (X = Cl, Br, CN, etc.) |
Reactions Involving the Methoxy Functional Group
The methoxy group (-OCH3) at the 7-position of the benzothiophene ring is a significant site for chemical modification, primarily through cleavage of the ether linkage.
The conversion of the 7-methoxy group to a hydroxyl group, a process known as demethylation or ether cleavage, is a fundamental transformation that yields the corresponding 7-hydroxy-4-nitro-1-benzothiophene. This reaction is typically achieved by treating the ether with strong acids. masterorganicchemistry.comwikipedia.org The choice of reagent and reaction conditions is crucial and can influence the reaction pathway, which generally proceeds via a nucleophilic substitution mechanism. masterorganicchemistry.comwikipedia.org
Common reagents for this transformation include strong hydrohalic acids such as hydroiodic acid (HI) and hydrobromic acid (HBr), as well as Lewis acids like boron tribromide (BBr3). masterorganicchemistry.com The reaction with a hydrogen halide involves the initial protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequently, the halide anion acts as a nucleophile, attacking the methyl group in an SN2 reaction to produce methyl halide and the desired phenol (B47542). masterorganicchemistry.com Given that the carbon of the methoxy group is a primary carbon, the SN2 pathway is the expected mechanism. masterorganicchemistry.com
It is important to note that due to the stability of the aryl-oxygen bond, cleavage occurs at the methyl-oxygen bond, leaving the phenolic hydroxyl group attached to the benzothiophene ring. masterorganicchemistry.com
Table 1: Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | General Conditions | Mechanism |
|---|---|---|
| Hydroiodic Acid (HI) | Reflux | SN2 |
| Hydrobromic Acid (HBr) | Reflux | SN2 |
While demethylation is the most common reaction, the methoxy group itself does not readily undergo direct derivatization without cleavage. However, the generation of the phenol through demethylation opens up numerous possibilities for further functionalization. The resulting hydroxyl group can be converted into a variety of other functional groups, significantly expanding the synthetic utility of the this compound scaffold. For instance, the phenol can be alkylated to form new ethers, acylated to form esters, or converted to sulfonates, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Cycloaddition Reactions (e.g., Dearomative [3+2] Cycloadditions of Nitrobenzothiophenes)
A significant aspect of the reactivity of nitro-substituted benzothiophenes is their participation in cycloaddition reactions. Specifically, dearomative [3+2] cycloaddition reactions have been successfully employed to construct complex polycyclic frameworks. wikipedia.org In a notable study, 3-nitrobenzothiophenes were shown to react with in situ generated nonstabilized azomethine ylides in a highly diastereoselective 1,3-dipolar cycloaddition. This reaction provides a direct route to functionalized fused tricyclic benzo youtube.comorganic-chemistry.orgthieno[2,3-c]pyrroles. wikipedia.org
The reaction proceeds under mild, metal-free conditions and has been shown to be tolerant of various substituents on the benzothiophene ring. wikipedia.org While the specific substrate in this study was 3-nitrobenzothiophene, the principles of this dearomative cycloaddition can be extended to other nitro-substituted benzothiophenes, including isomers of this compound, suggesting a potential pathway for the synthesis of novel, complex heterocyclic systems from this starting material. The reaction has been demonstrated to be effective with 2-nitrobenzothiophene as well, indicating its broader applicability to the nitrobenzothiophene class of compounds. wikipedia.org
Diverse Functional Group Interconversions and Derivatization Strategies
Beyond the reactions of the methoxy group, the other functional moieties of this compound offer numerous handles for chemical transformations.
The nitro group is a versatile functional group that can undergo a range of reductions to afford different oxidation states of nitrogen. For example, reduction of the nitro group can yield nitroso, hydroxylamino, or amino groups, depending on the reducing agent and reaction conditions. The resulting amine is a particularly valuable intermediate, as it can be diazotized and converted into a wide array of other functional groups, including halogens, hydroxyl, cyano, and azido (B1232118) groups.
The benzothiophene ring itself can also be a site for further functionalization. Electrophilic aromatic substitution reactions, such as halogenation or sulfonation, could potentially be directed to specific positions on the ring, guided by the electronic effects of the existing methoxy and nitro substituents. However, the specific regioselectivity of such reactions would need to be determined empirically.
Furthermore, the sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties and reactivity of the entire molecule.
Table 2: Potential Functional Group Interconversions for this compound
| Functional Group | Reagent/Condition | Product Functional Group |
|---|---|---|
| Nitro (NO2) | Fe/HCl or SnCl2/HCl | Amino (NH2) |
| Nitro (NO2) | Zn/NH4Cl | Hydroxylamino (NHOH) |
| Methoxy (OCH3) | HI or BBr3 | Hydroxyl (OH) |
| Thiophene (S) | m-CPBA (1 equiv.) | Sulfoxide (S=O) |
Advanced Spectroscopic and Structural Characterization of 7 Methoxy 4 Nitro 1 Benzothiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
The proton NMR (¹H NMR) spectrum of 7-Methoxy-4-nitro-1-benzothiophene is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzothiophene (B83047) ring system and the protons of the methoxy (B1213986) group will resonate at characteristic chemical shifts, influenced by the electronic effects of the nitro and methoxy substituents. The nitro group, being a strong electron-withdrawing group, will deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, the methoxy group, an electron-donating group, will shield adjacent protons, shifting their signals to a lower chemical shift (upfield).
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.6 - 7.8 | Doublet | ~5.5 |
| H-3 | 7.3 - 7.5 | Doublet | ~5.5 |
| H-5 | 7.8 - 8.0 | Doublet | ~8.5 |
| H-6 | 7.1 - 7.3 | Doublet | ~8.5 |
| -OCH₃ | 3.9 - 4.1 | Singlet | N/A |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.
The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments within the molecule. The chemical shifts of the carbon atoms are also influenced by the electron-withdrawing and electron-donating nature of the substituents. The carbon atom attached to the nitro group (C-4) and other carbons in its vicinity are expected to be significantly deshielded. The carbon of the methoxy group and the aromatic carbon to which it is attached (C-7) will also have characteristic chemical shifts.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 125 - 128 |
| C-3 | 122 - 125 |
| C-3a | 138 - 141 |
| C-4 | 145 - 148 |
| C-5 | 118 - 121 |
| C-6 | 115 - 118 |
| C-7 | 158 - 161 |
| C-7a | 130 - 133 |
| -OCH₃ | 55 - 58 |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.
Two-dimensional NMR techniques would be crucial for the unambiguous assignment of the ¹H and ¹³C NMR signals.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help to confirm the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, methoxy, and benzothiophene groups.
Characteristic IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Nitro (NO₂) | 1500 - 1550 and 1330 - 1370 | Asymmetric and Symmetric Stretching |
| Methoxy (C-O) | 1000 - 1300 | C-O Stretching |
| Aromatic C-H | 3000 - 3100 | C-H Stretching |
| Aromatic C=C | 1450 - 1600 | C=C Stretching |
Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₇NO₃S), the molecular ion peak [M]⁺ would be observed in the mass spectrum. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), and other characteristic fragments from the benzothiophene ring system.
Predicted Mass Spectrometry Data
| Ion | m/z (Mass-to-charge ratio) |
| [M]⁺ | 209 |
| [M - NO₂]⁺ | 163 |
| [M - OCH₃]⁺ | 178 |
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles. This data would confirm the planarity of the benzothiophene ring system and reveal the orientation of the methoxy and nitro substituents relative to the ring. As of now, no public crystallographic data for this specific compound appears to be available in crystallographic databases.
Advanced Vibrational Spectroscopy Applications (e.g., Raman Spectroscopy)
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. For this compound, the Raman spectrum is expected to be characterized by contributions from the benzothiophene core, the methoxy group, and the nitro group.
The vibrational modes of the benzothiophene ring system itself are complex and involve coupled vibrations of the benzene (B151609) and thiophene (B33073) rings. Key Raman bands would include C-H stretching, C-C stretching, and ring deformation modes. The presence of substituents, namely the methoxy and nitro groups, will significantly influence the positions and intensities of these bands.
The nitro group (NO₂) has characteristic symmetric and asymmetric stretching vibrations. The symmetric stretching mode is typically observed in the range of 1300-1370 cm⁻¹, while the asymmetric stretch appears at a higher frequency, generally between 1500-1560 cm⁻¹. researchgate.net These bands are often strong in the Raman spectrum. Additionally, bending and rocking vibrations of the nitro group are expected at lower frequencies.
The methoxy group (-OCH₃) introduces its own set of vibrational modes. The C-H stretching vibrations of the methyl group are anticipated in the 2850-2970 cm⁻¹ region. The C-O stretching vibration is also a key marker, typically appearing in the 1000-1300 cm⁻¹ range, often coupled with other vibrations.
Based on computational studies of similar substituted benzothiazole (B30560) and terthiophene derivatives, a predicted assignment of the major Raman active vibrational modes for this compound is presented below. mdpi.comresearchgate.net It is important to note that these are theoretical predictions and may differ from experimental values.
Table 1: Predicted Raman Shifts and Vibrational Mode Assignments for this compound
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2970-2850 | CH₃ stretching (methoxy group) |
| ~1550 | Asymmetric NO₂ stretching |
| ~1480 | Aromatic C=C stretching |
| ~1350 | Symmetric NO₂ stretching |
| ~1260 | C-O stretching (methoxy group) |
| ~1100 | In-plane aromatic C-H bending |
| ~850 | C-S-C stretching/deformation |
| ~650 | NO₂ bending/rocking |
| ~500 | Ring deformation modes |
Note: The values in this table are approximate and based on theoretical calculations and data from related compounds.
Theoretical and Computational Investigations of 7 Methoxy 4 Nitro 1 Benzothiophene
Computational Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters through computational methods is a fundamental aspect of characterizing novel compounds. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for this purpose. For 7-Methoxy-4-nitro-1-benzothiophene, these calculations would provide valuable insights into its electronic and structural properties.
A hypothetical computational study would typically involve optimizing the geometry of the molecule and then calculating various spectroscopic data. The results would be presented in a format similar to the tables below.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts (δ) in ppm
| Atom | Predicted Chemical Shift (ppm) |
| ¹H | Data not available |
| ¹³C | Data not available |
Table 2: Predicted Infrared (IR) Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-O Asymmetric Stretch | Data not available |
| N-O Symmetric Stretch | Data not available |
| C-S Stretch | Data not available |
| C-O-C Asymmetric Stretch | Data not available |
| Ar-NO₂ Stretch | Data not available |
Table 3: Predicted UV-Vis Absorption Wavelengths (λ_max) in nm
| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| n → π | Data not available | Data not available |
| π → π | Data not available | Data not available |
These predicted values, once calculated, would require comparison with experimental data for validation of the computational model chosen.
Analysis of Non-Covalent Interactions and Intermolecular Forces
The study of non-covalent interactions (NCIs) is crucial for understanding the crystal packing and solid-state properties of a molecule. Methodologies like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis are employed to visualize and quantify these forces.
In a hypothetical crystal lattice of this compound, one would expect to find a variety of intermolecular forces, including:
π-π stacking: Interactions between the aromatic rings of the benzothiophene (B83047) core.
Hydrogen bonds: Weak C-H···O interactions involving the methoxy (B1213986) and nitro groups.
Table 4: Hypothetical Non-Covalent Interaction Analysis
| Interaction Type | Contributing Groups | Estimated Energy (kcal/mol) |
| π-π Stacking | Benzothiophene ring system | Data not available |
| Hydrogen Bonding | Methoxy (O), Nitro (O) with aromatic/methyl (H) | Data not available |
| Halogen Bonding | Not applicable | Data not available |
Analysis of these interactions provides insights into the polymorphism, solubility, and melting point of the compound.
Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling
QSPR modeling establishes a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. These models are valuable for predicting the properties of new compounds without the need for extensive experimental work.
For this compound, a QSPR study would involve calculating a range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.
Table 5: Examples of Molecular Descriptors for QSPR Modeling
| Descriptor Class | Example Descriptors |
| Constitutional | Molecular Weight, Number of nitro groups, Number of methoxy groups |
| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |
| Geometrical | Molecular Surface Area, Molecular Volume, Ovality |
| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken Charges |
Once calculated, these descriptors would be used to build a regression model to predict a specific property, such as solubility, melting point, or a measure of chemical reactivity. The predictive power of the resulting QSPR model would then be rigorously validated using statistical methods.
Derivatives and Analogues of 7 Methoxy 4 Nitro 1 Benzothiophene: Synthesis and Structure Reactivity/property Relationships
Systematic Synthesis of Diverse Methoxy- and Nitro-Substituted Benzothiophene (B83047) Analogues
The synthesis of methoxy- and nitro-substituted benzothiophenes can be achieved through various strategic routes, often involving the construction of the benzothiophene core with the desired substituents already in place on the starting materials.
One common approach involves the cyclization of appropriately substituted precursors. For instance, the synthesis of benzo[b]thiophenes can be accomplished through the reaction of 2-nitrochalcones with elemental sulfur. This method provides a pathway to 2-benzoylbenzothiophenes, where the substitution pattern on the chalcone (B49325) dictates the final arrangement of groups on the benzothiophene ring. cdnsciencepub.com Another versatile method is the palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl bromides or chlorides, which allows for the introduction of various substituents. cdnsciencepub.com
A visible-light-promoted cyclization of disulfides and alkynes offers another route to substituted benzothiophenes. rroij.com This method provides a practical approach to constructing the benzothiophene skeleton under mild conditions. Furthermore, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes present a metal- and solvent-free synthesis of benzothiophene derivatives. cdnsciencepub.com
The specific compound, 7-Methoxy-4-nitro-1-benzothiophene (CAS No. 88791-13-3), can be conceptualized through the nitration of 7-methoxybenzo[b]thiophene (B1600899). Electrophilic substitution reactions on 7-methoxybenzo[b]thiophene have been shown to occur at the 4-position. rsc.org This regioselectivity is directed by the activating effect of the methoxy (B1213986) group.
The synthesis of various isomers can be achieved by starting with different substituted precursors. For example, the reaction of α-(3-methoxyphenylthio)-4-methoxyacetophenone in the presence of acid yields a mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. google.com This highlights the importance of the starting material's structure in determining the final product's isomeric form.
Below is a table summarizing various synthetic methods for substituted benzothiophenes:
| Starting Materials | Reagents and Conditions | Product Type |
| 2-Nitrochalcones | Elemental sulfur, DIPEA | 2-Benzoylbenzothiophenes |
| Electron-enriched heteroarenes, Aryl halides | Palladium catalyst, LiO-t-Bu | Aryl-substituted benzothiophenes |
| Disulfides, Alkynes | Visible light | Substituted benzothiophenes |
| Substituted thiophenols, Alkynes | Iodine catalyst | Substituted benzothiophenes |
| 7-Methoxybenzo[b]thiophene | Nitrating agent | 7-Methoxy-4-nitrobenzo[b]thiophene |
| α-(3-Methoxyphenylthio)-4-methoxyacetophenone | Polyphosphoric acid | Mixture of 6- and 4-methoxy isomers |
Impact of Substituent Position and Electronic Nature on Chemical Reactivity Profiles
The chemical reactivity of benzothiophene derivatives is significantly influenced by the position and electronic nature of their substituents. The interplay between electron-donating groups (EDGs) like methoxy (-OCH3) and electron-withdrawing groups (EWGs) like nitro (-NO2) dictates the molecule's behavior in various chemical transformations.
The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). lasalle.edusarthaks.com The position of the nitro group is crucial in determining which positions are most susceptible to nucleophilic attack. In nitroaromatic compounds, nucleophilic attack is favored at positions ortho and para to the nitro group. nih.gov For this compound, the nitro group at the 4-position would activate the benzene (B151609) ring for potential nucleophilic substitution reactions.
Conversely, the methoxy group is a strong electron-donating group through resonance, activating the aromatic ring towards electrophilic substitution. lasalle.edu The directing effect of the methoxy group typically favors substitution at the ortho and para positions. In the case of 7-methoxybenzo[b]thiophene, nitration occurs preferentially at the 4-position, demonstrating the directing influence of the methoxy group. rsc.org
The combined presence of both a methoxy and a nitro group on the benzothiophene ring creates a push-pull system, leading to complex reactivity patterns. The electron-donating methoxy group can enhance the nucleophilicity of the ring, while the electron-withdrawing nitro group enhances its electrophilicity at specific sites. This dual functionality makes these compounds interesting substrates for a variety of chemical transformations.
The reactivity can also be influenced by steric effects. The size of the substituent can hinder or block access to adjacent positions, thereby influencing the regioselectivity of a reaction. lasalle.edu
The following table summarizes the general effects of methoxy and nitro substituents on the reactivity of the benzothiophene ring:
| Substituent | Electronic Effect | Influence on Reactivity |
| Methoxy (-OCH3) | Electron-donating (resonance) | Activates towards electrophilic attack (directs ortho/para) |
| Nitro (-NO2) | Electron-withdrawing (resonance and inductive) | Deactivates towards electrophilic attack, activates towards nucleophilic attack |
Modulating Electronic Properties through Precise Structural Modifications
The electronic properties of benzothiophene derivatives, such as their absorption and emission spectra, are highly tunable through precise structural modifications. The introduction of substituents with different electronic characteristics can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the molecule's photophysical properties.
Studies on substituted thiophenes have shown that electron-donating groups like methoxy tend to raise the energy of the HOMO, while electron-withdrawing groups like nitro lower the energy of the LUMO. researchgate.netmdpi.com This reduction in the HOMO-LUMO energy gap often leads to a red-shift (bathochromic shift) in the absorption and emission spectra. The magnitude of this shift is dependent on the strength and position of the substituents.
The position of the substituent on the benzothiophene ring has a profound impact on the electronic properties. For example, the effect of a substituent at the 2-position of a benzothiophene ring can differ significantly from that of a substituent at the 6-position, influencing intramolecular π-π stacking and charge transport properties in polymeric systems. rsc.org
Theoretical calculations, such as those using density functional theory (DFT), are valuable tools for predicting and understanding the electronic properties of these molecules. DFT can be used to calculate HOMO and LUMO energy levels, simulate UV-Vis absorption spectra, and analyze the distribution of electron density within the molecule. mdpi.com
The table below illustrates the general trends in the electronic properties of benzothiophenes upon substitution:
| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |
| Electron-Donating (e.g., -OCH3) | Increase | Minimal change | Decrease |
| Electron-Withdrawing (e.g., -NO2) | Minimal change | Decrease | Decrease |
Exploration of Novel Fused Heterocyclic Scaffolds Incorporating Methoxy and Nitro Groups
The functionalized benzothiophene core, particularly with the push-pull substitution pattern of a methoxy and a nitro group, serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. These larger, polycyclic aromatic compounds are of interest for their potential applications in materials science, particularly in organic electronics. acs.org
One approach to constructing fused systems is through intramolecular cyclization reactions. For example, the reduction of a nitro group to an amino group can be followed by a cyclization reaction to form a new heterocyclic ring. Thieno[2,3-g]indoles can be synthesized from the corresponding nitrobenzothiophenes through such reductive cyclization strategies. nih.gov
Another strategy involves the use of cross-coupling reactions to build additional rings onto the benzothiophene scaffold. Palladium-catalyzed reactions are particularly useful for this purpose. cdnsciencepub.com For instance, a suitably functionalized this compound could be used as a starting material for the synthesis of thieno[3,2-c]benzothiophenes or other fused systems.
The synthesis of thieno[3,2-b]thiophenes from 2,5-dicarbonyl-3-nitrothiophenes via nucleophilic aromatic substitution of the nitro group with thiolates demonstrates a powerful method for building fused thiophene (B33073) rings. mdpi.com This type of reaction could potentially be applied to nitro-substituted benzothiophenes to create novel fused structures.
The development of fused heterocycles is driven by the desire to create molecules with specific electronic and photophysical properties. The fusion of additional aromatic or heterocyclic rings can extend the π-conjugation of the system, leading to materials with tailored absorption, emission, and charge transport characteristics. acs.orgrsc.org
Examples of fused heterocyclic systems that could potentially be derived from methoxy- and nitro-substituted benzothiophenes include:
Thieno[2,3-g]indoles
Thieno[3,2-c]benzothiophenes
Benzothieno[3,2-b]thiophenes
Polycyclic systems containing pyridine (B92270) or other heteroaromatic rings
The exploration of these novel fused scaffolds is an active area of research, with the potential to yield new materials for a variety of applications.
Future Research Directions and Emerging Avenues in 7 Methoxy 4 Nitro 1 Benzothiophene Chemistry
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards sustainability has put a spotlight on the development of green synthetic methods for producing complex molecules like 7-Methoxy-4-nitro-1-benzothiophene. Future research will likely prioritize the replacement of hazardous reagents and solvents, the reduction of energy consumption, and the minimization of waste.
Key research directions include:
Catalyst-Free and Metal-Free Reactions: Exploring synthetic pathways that avoid the use of heavy metal catalysts, which are often toxic and costly. Iodine-catalyzed cascade reactions, for example, offer an economical and green approach to synthesizing benzothiophene (B83047) derivatives under solvent-free conditions. organic-chemistry.org
Environmentally Benign Solvents: Investigating the use of greener solvents, such as ethanol, to replace traditional, more hazardous organic solvents. uwf.eduuwf.edu Research has demonstrated successful electrophilic cyclization for synthesizing 2,3-disubstituted benzo[b]thiophenes in ethanol. uwf.edu
Energy-Efficient Synthesis: Developing methods that proceed under milder reaction conditions to reduce energy consumption. This includes techniques like grinding, which can produce compounds like 4-nitro-4'-methoxy chalcone (B49325) in high yields without the need for organic solvents. undip.ac.id
Photocatalysis: Utilizing light to drive chemical reactions, which can often be done at room temperature and with high selectivity. Green light irradiation of eosin Y has been shown to initiate photoredox catalysis for the synthesis of substituted benzothiophenes. organic-chemistry.org
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzothiophenes
| Feature | Traditional Methods | Emerging Green Methods |
|---|---|---|
| Catalysts | Often rely on transition metals (e.g., Palladium, Copper). organic-chemistry.orgresearchgate.net | Catalyst-free, metal-free, or use of benign catalysts (e.g., Iodine). organic-chemistry.org |
| Solvents | Use of volatile and often toxic organic solvents. | Employment of green solvents like ethanol or solvent-free conditions. organic-chemistry.orguwf.edu |
| Energy Input | Frequently require high temperatures and pressures. | Milder reaction conditions, use of photocatalysis. organic-chemistry.org |
| Reagents | May use hazardous or stoichiometric reagents. | Use of safer, inexpensive, and often recyclable reagents. uwf.edu |
| Byproducts | Can generate significant amounts of waste. | Designed to be atom-economical, minimizing byproducts. morressier.com |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Insights
Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing processes and discovering new transformations. The use of advanced spectroscopic techniques for real-time, in situ monitoring of reactions involving this compound is a critical future research area.
Future avenues in this domain will involve:
Real-Time Reaction Analysis: Implementing in situ spectroscopic methods to continuously collect spectral data throughout a chemical reaction. spectroscopyonline.com This allows for the identification of transient intermediates and provides a deeper understanding of the reaction kinetics and pathway. spectroscopyonline.com
Probing Reaction Intermediates: Utilizing sensitive spectroscopic techniques to detect and characterize short-lived or low-concentration intermediate species that are crucial to the reaction mechanism. spectroscopyonline.com
Mechanistic Elucidation: Combining experimental spectroscopic data with computational modeling to build a comprehensive picture of the reaction mechanism. This synergy can help to validate proposed pathways and predict the impact of varying reaction conditions.
Spectroscopic probes are designed with high sensitivity and spatiotemporal resolution to monitor specific analytes or events. rsc.org The development of novel probes tailored for the benzothiophene scaffold will be instrumental in advancing this field.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the discovery and design of new molecules with desired properties. For this compound and its analogues, these computational tools offer a powerful approach to navigate the vast chemical space.
Key applications and future directions include:
Property Prediction: Developing robust ML models to accurately predict the physicochemical, electronic, and biological properties of benzothiophene derivatives. mdpi.com For instance, ML models have been used to predict the mutagenic activity of nitroaromatic compounds with high accuracy. acs.orgnih.gov Quantitative Structure–Activity Relationship (QSAR) models can estimate the in vivo toxicity of nitroaromatics, providing a crucial tool for safety assessment. nih.govosti.gov
Generative Models for Molecular Design: Employing AI to generate novel molecular structures with optimized properties. These models can suggest new derivatives of this compound that are tailored for specific applications, such as improved therapeutic efficacy or enhanced material performance. neurosciencenews.comyoutube.com AI has been successfully used to design dual-target medications, a strategy valuable for treating complex diseases. neurosciencenews.com
Accelerating Materials Discovery: Using ML to screen large virtual libraries of benzothiophene-based polymers for applications in optoelectronics, such as photodetectors and solar cells. mdpi.com This approach significantly speeds up the identification of high-performance materials. mdpi.com
Table 2: Machine Learning Models in Benzothiophene and Nitroaromatic Research
| Model Type | Application | Predicted Property | Reference |
|---|---|---|---|
| Gradient-Boosting Regression (GBR) | Polymer design for photodetectors | Absorption maxima (λmax) | mdpi.com |
| Linear Regression, Random Forest, Decision Tree | Design of fluorescent organic polymers | Maximum absorption (λmax) and emission (λe) | researchgate.net |
| Decision-tree-based algorithms, Multilayer Perceptrons (MLPs) | Mutagenicity prediction of nitroaromatics | Ames test results | acs.orgnih.gov |
| Support Vector Regression (SVR) | Toxicity prediction of nitroaromatics | 50% lethal dose (LD50) | nih.govosti.gov |
Discovery of Novel and Unprecedented Chemical Transformations
While much is known about the chemistry of benzothiophenes, the potential for discovering novel and unprecedented reactions remains a fertile ground for research. Future explorations will likely focus on developing new synthetic methodologies that provide access to previously unattainable molecular architectures.
Emerging research avenues include:
Tandem and Cascade Reactions: Designing multi-step reactions that occur in a single pot, which can significantly increase synthetic efficiency and reduce waste. An unprecedented formation of highly functionalized benzothiophenes has been reported through a reaction involving up to six tandem reactions in one step. researchgate.net
Aryne Chemistry: Utilizing highly reactive aryne intermediates to construct complex benzothiophene derivatives that are difficult to access through conventional methods. chemistryviews.org This approach has been shown to have good functional group tolerance. chemistryviews.org
C-H Functionalization: Developing new catalytic systems for the direct functionalization of carbon-hydrogen bonds in the benzothiophene core. This strategy avoids the need for pre-functionalized starting materials, making syntheses more atom-economical.
Novel Cyclization Strategies: Investigating new ways to construct the benzothiophene ring system from readily available starting materials. researchgate.netulakbim.gov.tr Recent research has shown the synthesis of novel benzothiophene derivatives through electrophilic cyclization. researchgate.net
The discovery of such novel transformations will not only expand the synthetic chemist's toolkit but also open doors to new classes of benzothiophene derivatives with unique properties and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
